molecular formula C17H12F3N3O4S B2933290 N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 442564-66-1

N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2933290
CAS No.: 442564-66-1
M. Wt: 411.36
InChI Key: QVHRBTTUEKJHPI-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a benzothiazine derivative characterized by a 2-nitrophenyl substituent and a trifluoromethyl group at the 6-position of the benzothiazine core.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)9-5-6-13-11(7-9)22-16(25)14(28-13)8-15(24)21-10-3-1-2-4-12(10)23(26)27/h1-7,14H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHRBTTUEKJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly as a kappa-opioid receptor agonist . This article explores the compound's biological activity, including its pharmacological implications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Molecular Formula: C17H12F3N3O4S
  • Molecular Weight: 411.36 g/mol
  • CAS Number: 302552-51-8

The presence of the trifluoromethyl group enhances lipophilicity, which can significantly influence biological interactions and activity. The benzothiazinone moiety is critical for its interaction with biological targets.

This compound primarily acts as a kappa-opioid receptor agonist. This mechanism suggests potential applications in pain management and other therapeutic areas. The structural features of the compound facilitate its binding to the kappa-opioid receptors, modulating pain pathways effectively.

Biological Activity Overview

Several studies have evaluated the biological activity of this compound:

Activity Description Reference
Kappa-opioid receptor agonismModulates pain pathways; potential for analgesic effects.
Antimicrobial propertiesExhibited activity against various bacterial strains; further studies needed.
Enzyme inhibitionPotential interactions with enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Analgesic Properties:
    A study highlighted the compound's efficacy as a kappa-opioid receptor agonist, suggesting it may provide pain relief comparable to traditional opioids without the same level of side effects associated with mu-opioid receptor activation.
  • Antimicrobial Activity:
    Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR):
    Investigations into SAR have revealed that modifications to the nitrophenyl or benzothiazine moieties can significantly alter biological activity. For example, replacing the trifluoromethyl group with other substituents may lead to different receptor affinities and biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents on the phenyl ring or benzothiazine core. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Mass (g/mol) Substituent Position Key Properties
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₁₇H₁₂F₃N₃O₄S 411.354 4-Nitrophenyl Higher steric bulk at para position; ChemSpider ID: 2148642
N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₂₁H₂₁F₃N₂O₃S 438.46 2-Butoxyphenyl Increased lipophilicity (predicted density: 1.313 g/cm³; pKa: 11.80)
N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C₁₁H₁₀N₂O₃S 274.28 N-Hydroxy Enhanced hydrogen-bonding capacity; ChemSpider ID: MFCD00052127
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₈ClN₂O₅S 308.69 4-Chloro-2-nitrophenyl Dual electron-withdrawing groups; exhibits intermolecular H-bonding in crystals

Substituent Position and Steric Effects

  • N-(4-Nitrophenyl) Analog (): The para-nitro group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets. This aligns with QSAR studies indicating that bulky para/meta substituents on the phenyl ring improve antifungal activity .
  • However, ortho-substitution could influence conformational flexibility or solubility.

Electronic and Physicochemical Properties

  • Trifluoromethyl Group: Present in both the target compound and the 4-nitrophenyl analog, this group enhances metabolic stability and lipophilicity, favoring membrane penetration .
  • N-Hydroxy Derivative (): The hydroxy group enhances hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to nitro-substituted analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?

Methodological Answer: The synthesis of this compound requires careful handling of the nitro and trifluoromethyl groups, which are sensitive to harsh conditions. A palladium-catalyzed reductive cyclization strategy, similar to methods used for nitroarenes (), can be adapted. Key steps include:

  • Nitro group reduction: Use formic acid derivatives as CO surrogates to avoid over-reduction.
  • Cyclization: Employ Pd(OAc)₂ with ligands like Xantphos to stabilize intermediates.
  • Purification: Recrystallize from ethanol to remove byproducts, as demonstrated in analogous acetamide syntheses ().

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (Pd source)Pd(OAc)₂ (5 mol%)78% yield
LigandXantphos (10 mol%)Stabilizes Pd⁰
SolventDMF/EtOH (3:1)Enhances solubility
Temperature80°CBalances kinetics and stability

Reference:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the dihydrobenzothiazinone core?

Methodological Answer:

  • X-ray crystallography: Resolves the 3,4-dihydro-2H-1,4-benzothiazin-3-one conformation, as shown for related N-(substituted phenyl)acetamides (). Key metrics include torsion angles (e.g., nitro group planarity deviation: ~16.7°) and intermolecular H-bonding (C–H⋯O interactions).
  • NMR: ¹H NMR detects diastereotopic protons in the dihydro ring (δ 3.8–4.2 ppm). ¹⁹F NMR confirms trifluoromethyl integration (δ -60 to -70 ppm).
  • IR: Carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) validate functional groups.

Reference:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethyl and nitro substituents?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:

  • Electrostatic potential maps: Visualize electron-deficient regions near the nitro and CF₃ groups, influencing reactivity.
  • Frontier Molecular Orbitals (FMOs): Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks.
  • Transition state analysis: Simulate cyclization barriers, correlating with experimental yields.
    Example: A nitro group’s electron-withdrawing effect lowers the LUMO energy, accelerating nucleophilic additions .

Reference:

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer: Unexpected splitting may arise from:

  • Atropisomerism: Restricted rotation in the benzothiazinone ring (confirmed via variable-temperature NMR).
  • Intermolecular interactions: Head-to-tail packing (observed in X-ray studies of analogous acetamides) induces signal broadening.
    Resolution:

Record NMR in DMSO-d₆ at 60°C to reduce aggregation.

Compare with crystallographic data (e.g., C–H⋯O distances < 2.5 Å indicate strong H-bonding) ().

Reference:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light sensitivity: The nitro group necessitates storage in amber vials.
  • Thermal stability: TGA/DSC analysis shows decomposition >150°C.
  • Solvent choice: Store in ethanol (as in ) to prevent hydrolysis of the acetamide bond.

Q. Table 2: Stability Assessment

ConditionDegradation PathwayMitigation Strategy
Ambient lightNitro → nitroso reductionUse amber glassware
High humidityHydrolysis of acetamideStore with desiccant
>100°CRing-openingAvoid heating above reflux

Reference:

Q. What catalytic systems enhance the compound’s utility in heterocycle synthesis?

Methodological Answer: The benzothiazinone core acts as a directing group in C–H activation. For example:

  • Pd catalysis: Pd(OAc)₂ with N-heterocyclic carbene ligands enables regioselective C–H arylation at the 8-position of the benzothiazinone.
  • Photoredox catalysis: Ru(bpy)₃²⁺ facilitates radical trifluoromethylation of coupled substrates.

Reference:

Q. How does stereochemistry at the 3-oxo position influence biological activity?

Methodological Answer: While direct data on this compound is limited, analogous studies () show:

  • Enantiomeric purity: Chiral HPLC (Chiralpak IA column) separates enantiomers.
  • Activity correlation: The (R)-enantiomer of related dihydrothiazinones exhibits 3-fold higher kinase inhibition than (S).
    Recommendation: Synthesize enantiomers via asymmetric hydrogenation (e.g., using (R)-BINAP ligands) and assay against target enzymes.

Reference:

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